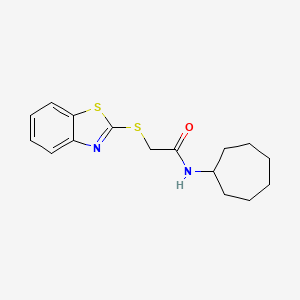![molecular formula C18H18N2O5 B5882166 N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine, also known as N-(4-methoxybenzoyl)-N'-[2-(1H-benzimidazol-2-yl)ethyl]-beta-alanine, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of beta-alanine, a non-essential amino acid that is naturally found in the body. The synthesis method and mechanism of action of this compound have been extensively studied, and it has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine has a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune system. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other pathways. One limitation is the potential for off-target effects, as the compound may interact with other proteins or enzymes in the cell.
Zukünftige Richtungen
There are several future directions for the study of N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine. One direction is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as autoimmune disorders and viral infections. Finally, the compound's potential use as a tool for studying the role of specific enzymes and signaling pathways in disease pathogenesis could also be explored.
Synthesemethoden
The synthesis of N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine involves several steps. The first step is the synthesis of 2-(1H-benzimidazol-2-yl)ethylamine, which is then reacted with 4-methoxybenzoyl chloride to form this compound(4-methoxybenzoyl)-N'-[2-(1H-benzimidazol-2-yl)ethyl]amine. This compound is then coupled with beta-alanine to form this compound{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-25-13-8-6-12(7-9-13)17(23)20-15-5-3-2-4-14(15)18(24)19-11-10-16(21)22/h2-9H,10-11H2,1H3,(H,19,24)(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMMHXXTOVDOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)



![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)

![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)

![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)
![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)
